molecular formula C12H17N3O2S B160017 Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- CAS No. 126826-50-4

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)-

Cat. No. B160017
M. Wt: 267.35 g/mol
InChI Key: LZVKKZYKPGZBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- is a synthetic compound that has been widely studied for its biological and pharmacological properties. It belongs to the family of sulfonamide compounds that have been used as antibiotics, diuretics, and anti-inflammatory agents.

Mechanism Of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of enzymes involved in cell proliferation, viral replication, and bacterial growth. The compound has also been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation.

Biochemical And Physiological Effects

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to inhibit the activity of viral enzymes such as reverse transcriptase and protease. In addition, the compound has been shown to inhibit the growth of bacterial cells by interfering with the synthesis of cell wall components.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- in lab experiments include its high potency, broad-spectrum activity, and good solubility in aqueous and organic solvents. The compound is also relatively easy to synthesize and purify. However, the compound has limitations in terms of its stability and toxicity. It can decompose under certain conditions, leading to the formation of toxic byproducts.

Future Directions

For the study of the compound include investigating its therapeutic potential, exploring its mechanism of action, and optimizing its synthesis method.

Synthesis Methods

The synthesis of Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- involves the reaction of 4-aminobenzenesulfonamide with ethylpyrrolidine-2-carboxylate in the presence of a suitable catalyst. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)- has been extensively studied for its biological and pharmacological properties. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, the compound has been shown to exhibit antibacterial activity against a range of bacterial strains.

properties

CAS RN

126826-50-4

Product Name

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)-

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

(NZ)-4-amino-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H17N3O2S/c1-2-15-9-3-4-12(15)14-18(16,17)11-7-5-10(13)6-8-11/h5-8H,2-4,9,13H2,1H3/b14-12-

InChI Key

LZVKKZYKPGZBRA-UHFFFAOYSA-N

Isomeric SMILES

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N

SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N

synonyms

Benzenesulfonamide, 4-amino-N-(1-ethyl-2-pyrrolidinylidene)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.